2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanamide
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Overview
Description
2-Amino-3-(2,4-dioxo-3-azabicyclo[310]hexan-3-yl)propanamide is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable amine with a bicyclic ketone under controlled conditions. For instance, the reaction of 2,4-dioxo-3-azabicyclo[3.1.0]hexane with an amino acid derivative can yield the desired compound. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or alkoxides in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives with altered functional groups.
Scientific Research Applications
2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanamide
- 2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)pentanamide
Uniqueness
Compared to similar compounds, 2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanamide is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C8H11N3O3 |
---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
2-amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanamide |
InChI |
InChI=1S/C8H11N3O3/c9-5(6(10)12)2-11-7(13)3-1-4(3)8(11)14/h3-5H,1-2,9H2,(H2,10,12) |
InChI Key |
LIDNBRPORMYCNY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C(=O)N(C2=O)CC(C(=O)N)N |
Origin of Product |
United States |
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